molecular formula C11H12N2O3 B13690219 Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13690219
M. Wt: 220.22 g/mol
InChI Key: ZGOVBKHKOSAFHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,5-a]pyridine family, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-7-8-6-9(15-2)4-5-13(8)10/h4-7H,3H2,1-2H3

InChI Key

ZGOVBKHKOSAFHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)OC

Origin of Product

United States

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